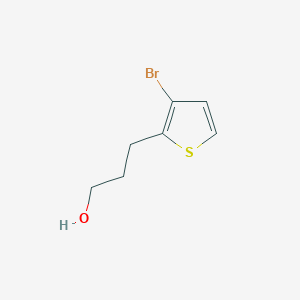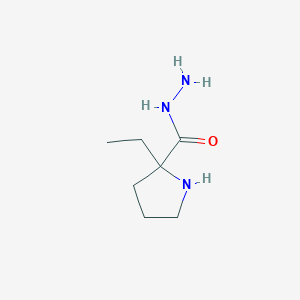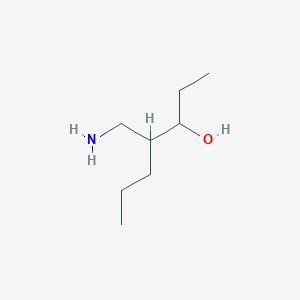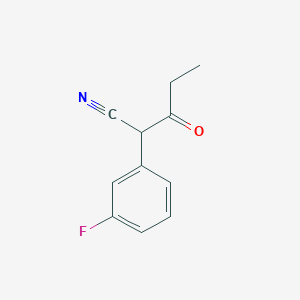![molecular formula C13H22N2 B13227832 (2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13227832.png)
(2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol . This compound features a pyridine ring substituted with an ethylbutyl group and an ethylamine group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-ethylbutylamine with 2-bromo-1-(pyridin-2-yl)ethanone under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethanone, followed by the elimination of the bromide ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various alkylated and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Similar in structure but with different substituents on the pyridine ring.
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-b]pyridine: Contains an imidazo[1,2-b]pyridine core instead of the ethylbutyl group.
Uniqueness
(2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22N2 |
|---|---|
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
2-ethyl-N-(1-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-4-12(5-2)10-15-11(3)13-8-6-7-9-14-13/h6-9,11-12,15H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
MDCFIKOGGWDXCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CNC(C)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine](/img/structure/B13227762.png)



![Ethyl 2-[5-methyl-2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13227788.png)


![Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13227798.png)

![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione](/img/structure/B13227805.png)


![4-[(Methylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13227824.png)
